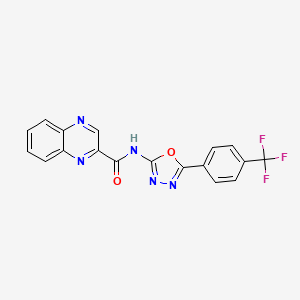

2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

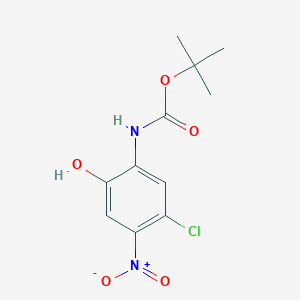

The compound “2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a pyridazine ring, which is a less common diazine with two nitrogen atoms. The molecule also includes a sulfanyl group (-SH) and a pyrrolidin-1-ylethanone group, which contains a pyrrolidine ring - a five-membered ring with a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyridazine rings, the introduction of the sulfanyl group, and the formation of the pyrrolidin-1-ylethanone group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyridine and pyridazine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations due to the flexibility of the carbon-nitrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring might contribute to its basicity, while the sulfanyl group could affect its reactivity .科学的研究の応用

Synthesis Techniques and Structural Analysis

Three-Step Synthesis of 3-Aryl-2-sulfanylthienopyridines A three-step synthesis procedure for 3-aryl-2-sulfanylthienopyridines was developed, showcasing a method that could potentially be adapted for the synthesis of related compounds, including 2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone. This process highlights the versatility and adaptability of sulfanyl groups in heterocyclic chemistry, which could be relevant for the synthesis of complex molecules for various applications (Kobayashi, Suzuki, & Egara, 2013).

Characterization of Mononuclear Re(I) Complex Research into the characterization of a mononuclear rhenium(I) complex derived from pyrroline-pyrazolyl-pyridazine demonstrates the compound's unique structure and potential utility in catalysis or as a ligand for metal complexation, suggesting areas where the target compound may find application in coordination chemistry or material science (Saldías et al., 2020).

Potential Biological and Chemical Applications

Antimicrobial and Antioxidant Activities A study exploring the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions revealed unexpected products with moderate antifungal activity, emphasizing the potential of structurally related compounds in biological applications. This suggests that derivatives of the target compound might possess biological relevance, offering pathways for the development of new antimicrobial agents (Rusnac et al., 2020).

Synthesis and Anticancer Activity of Pyridazinone Derivatives The synthesis of new series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity was investigated, highlighting the compound's role in the development of anticancer agents. This research underlines the importance of such compounds in medicinal chemistry, particularly in the synthesis of drugs targeting cancer cells (Mehvish & Kumar, 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c20-15(19-9-1-2-10-19)11-21-14-4-3-13(17-18-14)12-5-7-16-8-6-12/h3-8H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLWDAXXGAAUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)

![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2912174.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)

![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)

![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)

![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)